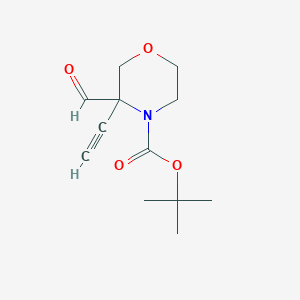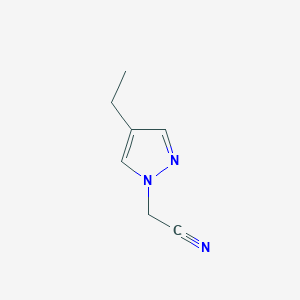
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an isopropylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Thioether Formation: The aldehyde group is converted to a thioether by reacting with isopropylthiol in the presence of a base such as sodium hydride.
Oxidation: The resulting thioether is then oxidized to form the ethanone derivative using an oxidizing agent like chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the isopropylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an isopropylthio group, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-hydroxyphenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the isopropylthio group.
1-(5-Fluoro-2-hydroxyphenyl)-2-(tert-butylthio)ethan-1-one: The bulky tert-butylthio group can significantly alter the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QRGMXRNTKXOPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)


![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
